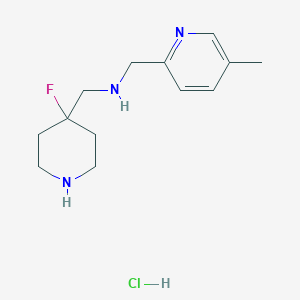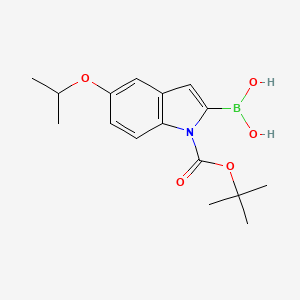
1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C16H22BNO5 and a molecular weight of 319.161 g/mol. This compound is known for its unique structure, which includes an indole core, a boronic acid group, and a tert-butyl ester group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester involves several steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial production methods for this compound typically involve large-scale synthesis in a cGMP (current Good Manufacturing Practice) facility, ensuring high purity and quality.
Chemical Reactions Analysis
1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Scientific Research Applications
1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester involves its interaction with molecular targets through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The indole core can interact with various biological targets, including receptors and enzymes, through π-π stacking and hydrogen bonding interactions.
Comparison with Similar Compounds
1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester can be compared with other boronic acid derivatives and indole-based compounds. Similar compounds include:
Phenylboronic Acid: A simple boronic acid derivative used in Suzuki-Miyaura cross-coupling reactions.
Indole-3-boronic Acid: An indole-based boronic acid used in organic synthesis and medicinal chemistry.
1H-Indole-3-carboxylic Acid: An indole derivative used as a building block in organic synthesis.
The uniqueness of this compound lies in its combination of an indole core, a boronic acid group, and a tert-butyl ester group, which imparts unique chemical properties and reactivity.
Properties
Molecular Formula |
C16H22BNO5 |
|---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-propan-2-yloxyindol-2-yl]boronic acid |
InChI |
InChI=1S/C16H22BNO5/c1-10(2)22-12-6-7-13-11(8-12)9-14(17(20)21)18(13)15(19)23-16(3,4)5/h6-10,20-21H,1-5H3 |
InChI Key |
XGIVWCIJMILHKU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


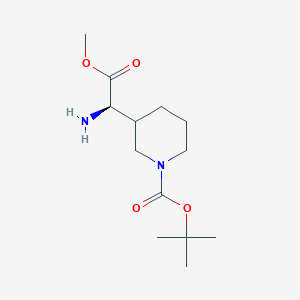
![tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12944861.png)
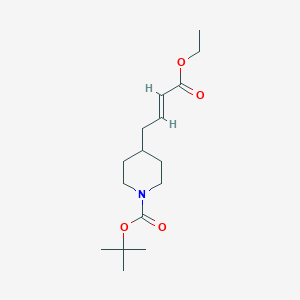
![tert-Butyl 6-fluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944884.png)
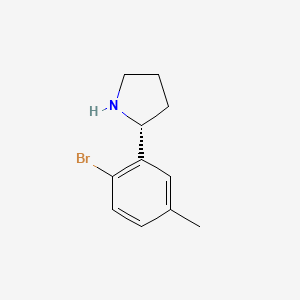
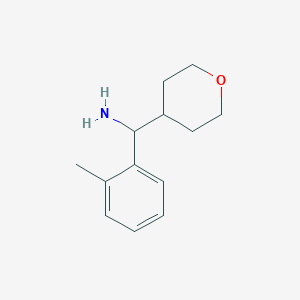
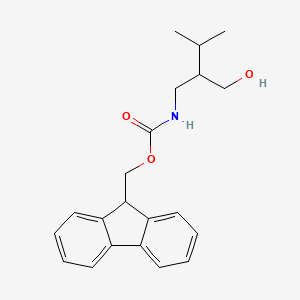
![7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B12944914.png)
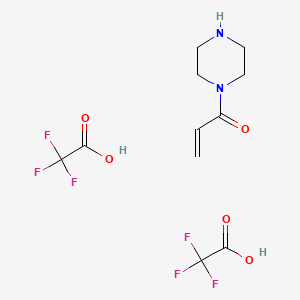
![9,12-Octadecadienoic acid (9Z,12Z)-, (1R)-1-[[(1-oxooctadecyl)oxy]methyl]-2-(phosphonooxy)ethyl ester, sodium salt](/img/structure/B12944921.png)
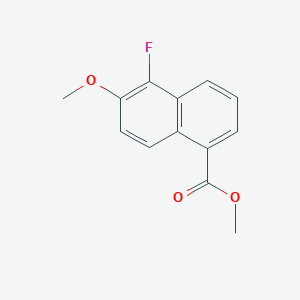
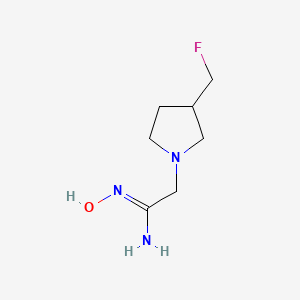
![(3AR,6aS)-N-benzyloctahydrocyclopenta[c]pyrrol-5-amine dihydrochloride](/img/structure/B12944947.png)
